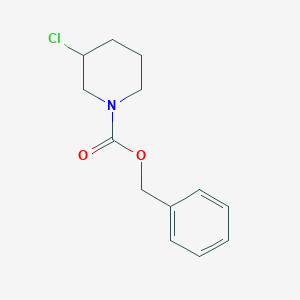

Benzyl 3-chloropiperidine-1-carboxylate

CAS No.: 1353965-30-6

Cat. No.: VC8233186

Molecular Formula: C13H16ClNO2

Molecular Weight: 253.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1353965-30-6 |

|---|---|

| Molecular Formula | C13H16ClNO2 |

| Molecular Weight | 253.72 g/mol |

| IUPAC Name | benzyl 3-chloropiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H16ClNO2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 |

| Standard InChI Key | MTEPMPARHBCILW-UHFFFAOYSA-N |

| SMILES | C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)Cl |

| Canonical SMILES | C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)Cl |

Introduction

Chemical Identity and Structural Features

Benzyl 3-chloropiperidine-1-carboxylate belongs to the class of N-protected piperidines. Key structural characteristics include:

-

Piperidine core: A six-membered saturated ring with one nitrogen atom.

-

Chlorine substituent: Located at the 3-position, influencing electronic and steric properties.

-

Benzyloxycarbonyl (Cbz) group: A common protecting group for amines, enhancing solubility and stability during synthetic workflows .

The compound’s stereochemistry (if applicable) and conformational flexibility make it valuable for designing chiral ligands or bioactive molecules. Its IUPAC name is benzyl 3-chloropiperidine-1-carboxylate, and its SMILES notation is C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)Cl .

Synthetic Methodologies

Catalytic Alkylation of Piperidine Derivatives

A prominent synthesis route involves the alkylation of piperidine-3-carboxylic acid derivatives. For example:

-

Substrate preparation: Nicotinic acid (pyridine-3-carboxylic acid) is reacted with benzyl chloride in the presence of sodium hydroxide and a composite catalyst (e.g., K₂CO₃ and quaternary ammonium salts) .

-

Reaction conditions: Conducted at 80–95°C for 1–2 hours, yielding the product with up to 91% purity .

-

Catalyst role: Quaternary ammonium salts (e.g., tetrabutylammonium bromide) enhance nucleophilic substitution by phase-transfer catalysis .

Suzuki Cross-Coupling Reactions

Alternative methods employ palladium-catalyzed cross-coupling. For instance, benzyl 4-chloropiperidine-1-carboxylate undergoes Suzuki coupling with arylboronic acids to generate biaryl derivatives . This approach is notable for its regioselectivity and compatibility with diverse boronic acids .

Chlorination Strategies

Direct chlorination of piperidine precursors using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) has been reported . For example, tert-butyl 4-chloropiperidine-1-carboxylate can be synthesized via decarboxylative chlorination under photochemical conditions .

Physicochemical Properties

Experimental and computational data reveal critical properties:

The chlorine atom’s electronegativity increases the compound’s polarity, while the benzyl group enhances hydrophobic interactions .

Applications in Organic Synthesis

Intermediate for Piperidine Alkaloids

The compound serves as a precursor for synthesizing naturally occurring alkaloids (e.g., piperine analogs) and pharmaceuticals .

Peptide Mimetics

Its rigid piperidine core is incorporated into peptidomimetics to enhance metabolic stability and bioavailability .

Catalytic Asymmetric Synthesis

Chiral variants of the compound are used as ligands in asymmetric catalysis, enabling enantioselective C–C bond formation .

Comparative Analysis with Structural Analogs

| Compound | Molecular Formula | Key Differences | Biological Relevance |

|---|---|---|---|

| Benzyl 3-aminopiperidine-1-carboxylate | C₁₃H₁₈N₂O₂ | Amino group instead of chlorine | Enhanced receptor binding |

| Benzyl 3-fluoropiperidine-1-carboxylate | C₁₃H₁₆FNO₂ | Fluorine substituent | Improved metabolic stability |

| Benzyl 4-chloropiperidine-1-carboxylate | C₁₃H₁₆ClNO₂ | Chlorine at 4-position | Altered steric effects |

The 3-chloro derivative’s unique electronic profile distinguishes it from other halogenated analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume